
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been studied extensively in scientific research. It is also known by its chemical name, FLAP inhibitor.
Aplicaciones Científicas De Investigación
Discovery and Inhibition Properties
N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has been identified in the context of Met kinase inhibitors. For example, a study by Schroeder et al. (2009) discussed the discovery of a structurally related compound, highlighting its role as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (G. M. Schroeder et al., 2009).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with structures similar to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide have been reported in various studies. For instance, Hsiao et al. (1999) described the synthesis of new diphenylfluorene-based aromatic polyamides derived from a similar compound, emphasizing the potential of these compounds in the development of novel materials with enhanced properties (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Chemosensor Development
The development of chemosensors based on coumarin fluorophores, including compounds structurally related to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, has been explored. Meng et al. (2018) synthesized a tren-based chemosensor that demonstrated an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, with significant detection limits. This highlights the potential of such compounds in selective detection and sensing applications (Xianjiao Meng et al., 2018).
Crystal Structure Analysis
The crystal structures of compounds related to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide have been examined to understand their molecular conformations. Gomes et al. (2015) analyzed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing planar molecular structures and anti conformations with respect to the C—N rotamer of the amide (L. Gomes et al., 2015).
Non-Linear Optical and Molecular Docking Studies
Jayarajan et al. (2019) conducted experimental and computational studies on compounds similar to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, focusing on their non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into the potential applications of such compounds in areas like materials science and pharmaceuticals (R. Jayarajan et al., 2019).
Organic Fluorophores and Fluorescence Origins
Shi et al. (2016) discussed the role of organic fluorophores in the fluorescence origins of carbon dots with high fluorescence quantum yields. This research provides valuable insights into the fluorescence properties of related compounds and their applications in areas such as bioimaging and sensing (Lei Shi et al., 2016).
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-13-5-3-6-15(9-13)23-11-14(10-18(23)24)22-19(25)16-8-12-4-1-2-7-17(12)27-20(16)26/h1-9,14H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPIRXZCHMDCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


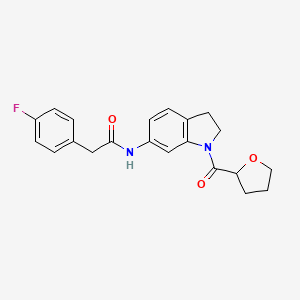
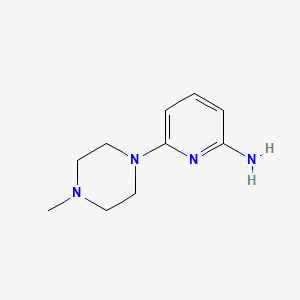
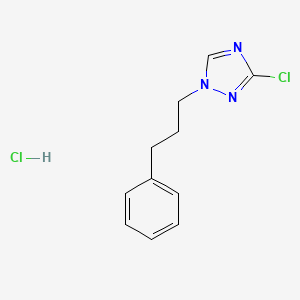

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)
![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)
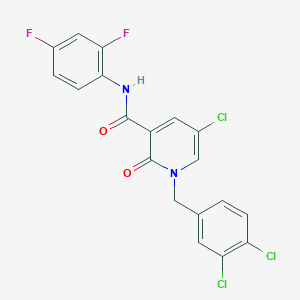

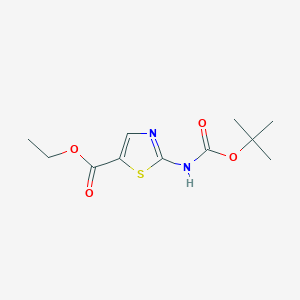
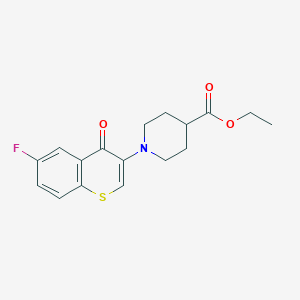
![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)